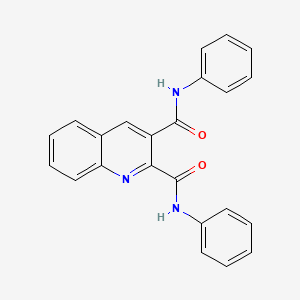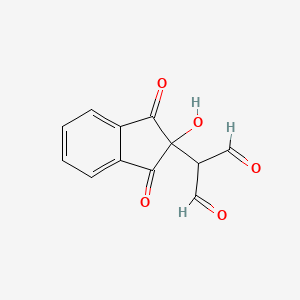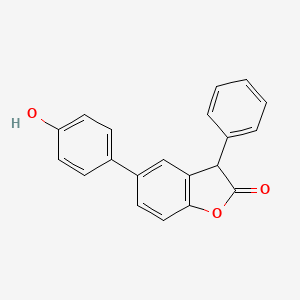
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is a chemical compound known for its unique structure and properties. It is a non-ionic surfactant, often used in various industrial and laboratory applications due to its ability to interact with both hydrophobic and hydrophilic substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol typically involves the reaction of 4-(2-Methylheptan-2-yl)phenol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, allowing it to form micelles and solubilize various substances. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and the release of intracellular contents .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenoxyethoxy)ethanol: Similar in structure but lacks the 2-Methylheptan-2-yl group.
Triton X-100: A well-known non-ionic surfactant with a similar ethoxy chain but different hydrophobic tail.
Uniqueness
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is unique due to its specific hydrophobic tail, which imparts distinct solubility and interaction properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific surfactant properties .
Propiedades
Número CAS |
93633-24-0 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O3/c1-4-5-6-11-18(2,3)16-7-9-17(10-8-16)21-15-14-20-13-12-19/h7-10,19H,4-6,11-15H2,1-3H3 |
Clave InChI |
MPOLWKREQBPNLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


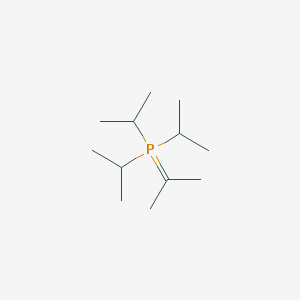
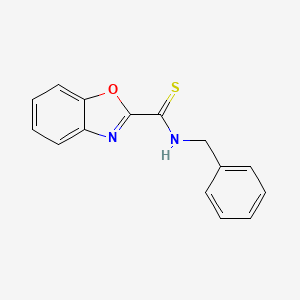
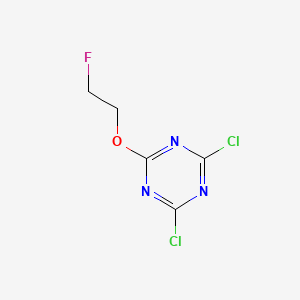
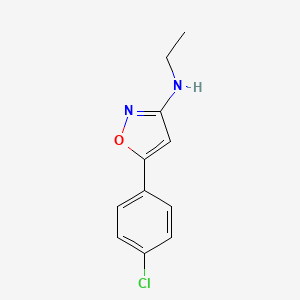
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
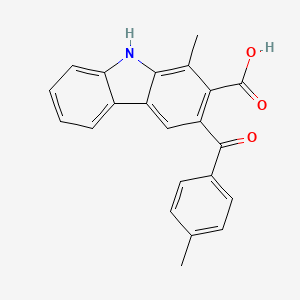
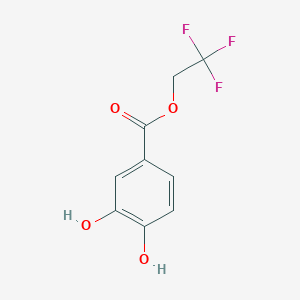
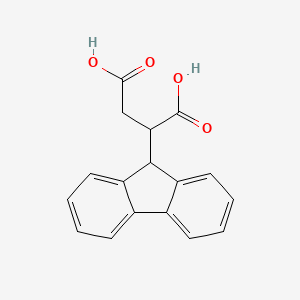
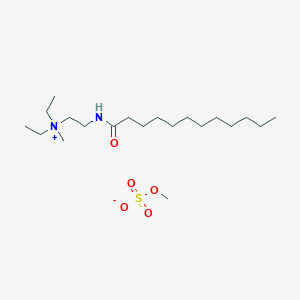
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

